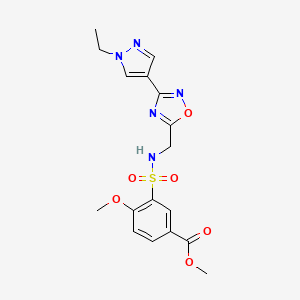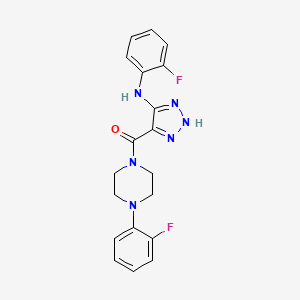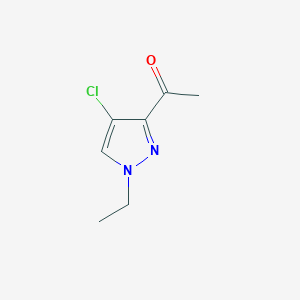![molecular formula C16H18ClN3O3 B2688198 4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid CAS No. 1214797-41-7](/img/structure/B2688198.png)
4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid” is a chemical substance with the molecular formula C10H15N3O3 . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of imidazoles, a key component of this compound, has seen significant advances recently. These heterocycles are crucial to functional molecules used in various applications . The synthesis of imidazol-4-ones, another important scaffold in this compound, has also been extensively studied .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring attached to a propyl chain, which is further connected to a 4-oxobutanoic acid group. The 4-chlorophenyl group is attached to the 4-oxobutanoic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.24 g/mol .科学的研究の応用
Molecular Docking and Biological Activity
Studies have shown that derivatives of butanoic acid, similar in structure to the compound , are involved in molecular docking, indicating their potential role in inhibiting specific growth factors and exhibiting biological activities. For instance, butanoic acid derivatives have been analyzed for their ability to inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance and potential therapeutic applications (K. Vanasundari et al., 2018).
Vibrational Spectroscopic and Supramolecular Studies
Vibrational spectroscopic analysis, combined with supramolecular studies, has been applied to chloramphenicol derivatives, revealing the role of conventional and non-conventional hydrogen bonds in the molecular structure. This approach offers insights into the structural stability and interactions within molecules, potentially guiding the design of new compounds with enhanced stability or activity (R. F. Fernandes et al., 2017).
Nonlinear Optical Materials and Reactivity
The analysis of vibrational wavenumbers and molecular structure, including the assessment of hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, suggests that certain derivatives exhibit properties making them suitable candidates as nonlinear optical materials. The reactivity and stability of these molecules, as determined by natural bond orbital (NBO) analysis and HOMO-LUMO evaluations, underline their potential in various applications, ranging from materials science to pharmacology (Rahul Raju et al., 2015).
Advanced Oxidation Processes
The compound and its related structures have been implicated in advanced oxidation processes, showcasing the potential for environmental applications, particularly in the degradation of organic pollutants. The Cr(III)/Cr(VI) redox cycle, facilitated by derivatives of 4-chlorophenol, has been explored for the oxidative degradation of aqueous organic pollutants, indicating the utility of these compounds in water treatment technologies (A. D. Bokare et al., 2011).
Synthesis and Characterization of Derivatives
Research has also focused on the synthesis and characterization of various derivatives, exploring their potential in medicinal chemistry, including antifungal and anticancer applications. The structural elucidation, thermal analysis, and assessment of biological activities of these derivatives are crucial steps toward understanding their potential therapeutic benefits and applications (M. Attia et al., 2013; M. Rashid et al., 2012).
作用機序
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-4-2-12(3-5-13)15(21)10-14(16(22)23)19-6-1-8-20-9-7-18-11-20/h2-5,7,9,11,14,19H,1,6,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIRMZJFNNVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)
![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)
![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
